molecular formula C8H10N2O B15484468 3,4-dihydro-1H-2,3-benzoxazin-6-amine CAS No. 21977-29-7

3,4-dihydro-1H-2,3-benzoxazin-6-amine

Cat. No.: B15484468
CAS No.: 21977-29-7
M. Wt: 150.18 g/mol
InChI Key: RRRWSVACPZFIAN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2,3-benzoxazin-6-amine (CAS: 21977-29-7) is a heterocyclic compound featuring a benzoxazine core fused with an amine group at the 6-position. It is classified under the EU customs code 29349990 ("Other heterocyclic compounds") and carries a general tariff rate of 6.5% . Its structural uniqueness lies in the 2,3-dihydrobenzoxazine ring system, which differentiates it from other benzoxazine derivatives, such as those with 1,4-oxazine or substituted alkyl groups .

Properties

CAS No.

21977-29-7

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,4-dihydro-1H-2,3-benzoxazin-6-amine

InChI

InChI=1S/C8H10N2O/c9-8-2-1-6-5-11-10-4-7(6)3-8/h1-3,10H,4-5,9H2

InChI Key

RRRWSVACPZFIAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CON1)C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, chemical, and functional differences between 3,4-dihydro-1H-2,3-benzoxazin-6-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
3,4-Dihydro-1H-2,3-benzoxazin-6-amine 21977-29-7 Not provided Not provided Unsubstituted 2,3-dihydrobenzoxazine Classified under HS 29349990; no methyl or other alkyl modifications
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine 226571-61-5 C₉H₁₂N₂O 164.21 g/mol Methyl group at 4-position High-yield synthesis routes (89–100%) reported; structurally distinct 1,4-oxazine ring
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine 26011-57-4 C₈H₁₀N₂O 150.18 g/mol 1,4-oxazine ring system Lower molecular weight; similarity score 0.98 to parent compound
6-Amino-3-acetyl-1H,3,4-dihydro-2,3-benzoxazin (synonym) 21977-29-7 Not provided Not provided Acetyl group at 3-position Synonym of the parent compound; acetyl modification may alter reactivity

Key Observations:

Structural Variations: The parent compound’s 2,3-dihydrobenzoxazine scaffold contrasts with the 1,4-oxazine system in analogs like 26011-57-3. Methyl-substituted derivatives (e.g., 226571-61-5) exhibit enhanced steric bulk, which may influence solubility or metabolic stability compared to the unsubstituted parent compound .

Q & A

Basic Question: What are the standard protocols for synthesizing 3,4-dihydro-1H-2,3-benzoxazin-6-amine, and how do solvent-free methods compare?

Answer:
The synthesis of 3,4-dihydro-1H-2,3-benzoxazin-6-amine typically involves cyclization reactions of precursor amines with carbonyl-containing reagents. A notable advancement is the use of microwave-assisted synthesis under solvent-free conditions , which reduces reaction time (e.g., from hours to 20–30 minutes) and improves yields (up to 85–90%) compared to traditional thermal methods . Key steps include:

  • Traditional method : Refluxing 2-aminophenol derivatives with aldehydes in toluene, followed by purification via column chromatography.
  • Microwave method : Mixing precursors under neat conditions, irradiating at 300–400 W, and isolating via recrystallization.
    Advantage : Reduced solvent waste and energy consumption.

Basic Question: What analytical techniques are critical for characterizing 3,4-dihydro-1H-2,3-benzoxazin-6-amine?

Answer:
Routine characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ring structure and amine functionality (e.g., δ 3.8–4.2 ppm for oxazine protons) .
  • HPLC : Purity assessment (≥95% for biological studies).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–N bond lengths of ~1.36 Å in the oxazine ring) .
    Table 1 : Key spectral data for 3,4-dihydro-1H-2,3-benzoxazin-6-amine derivatives:
Derivative1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)Melting Point (°C)
Parent compound4.10 (m, 2H)65.2 (C-N)81–82
6-Fluoro analog4.25 (d, J=8.5 Hz)68.5 (C-F)143–146

Advanced Question: How can researchers resolve contradictory data in pharmacological studies of benzoxazine derivatives?

Answer:
Contradictions in biological activity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:

  • Variability in assay conditions (e.g., bacterial strain differences, solvent effects).
  • Structural analogs : Subtle substituent changes (e.g., fluorine at position 6) drastically alter activity .
    Methodological solutions :
  • Comparative dose-response assays : Test compounds under identical conditions (e.g., MIC values for S. aureus vs. E. coli).
  • Molecular docking : Correlate electronic properties (e.g., HOMO-LUMO gaps) with receptor binding .

Advanced Question: What strategies validate the stability of 3,4-dihydro-1H-2,3-benzoxazin-6-amine under physiological conditions?

Answer:
Stability studies are critical for in vivo applications:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC at 254 nm.
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 200°C).
  • Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., ring-opened amines in acidic media) .

Basic Question: How is the environmental fate of 3,4-dihydro-1H-2,3-benzoxazin-6-amine assessed?

Answer:
Environmental analysis focuses on:

  • Degradation pathways : Photolysis (UV exposure) and biodegradation (soil microcosm studies).
  • Detection methods : LC-MS/MS with LOQ ≤1 ppb in water samples .
    Key finding : Benzoxazines exhibit moderate persistence (t₁/₂ = 15–30 days in soil).

Advanced Question: How can structure-activity relationships (SAR) guide the design of benzoxazine-based enzyme inhibitors?

Answer:
SAR relies on:

  • Electron-withdrawing groups : Enhance binding to catalytic sites (e.g., nitro groups improve COX-2 inhibition by 40%) .
  • Ring rigidity : Substituents at position 3 (e.g., methyl groups) restrict conformational flexibility, increasing selectivity .
    Case study : 6-Amino derivatives show higher affinity for serotonin receptors than 6-hydroxy analogs .

Basic Question: What safety precautions are required when handling 3,4-dihydro-1H-2,3-benzoxazin-6-amine?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Waste disposal : Neutralize with 10% acetic acid before incineration .
  • Acute toxicity : LD₅₀ >500 mg/kg (rat oral), indicating moderate hazard .

Advanced Question: How can computational methods optimize the synthesis of benzoxazine derivatives?

Answer:

  • DFT calculations : Predict transition-state energies to optimize cyclization conditions.
  • Machine learning : Train models on reaction databases to predict yields (e.g., Bayesian optimization improves yields by 15–20%) .

Advanced Question: What methodologies address low solubility of 3,4-dihydro-1H-2,3-benzoxazin-6-amine in aqueous media?

Answer:

  • Co-crystallization : Use succinic acid to form water-soluble salts.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .

Basic Question: How are impurities in 3,4-dihydro-1H-2,3-benzoxazin-6-amine quantified?

Answer:

  • ICH guidelines : Limit unknown impurities to <0.1%.
  • GC-MS : Detect residual solvents (e.g., toluene ≤89 ppm) .

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